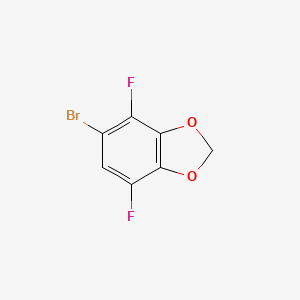

5-Bromo-4,7-difluoro-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

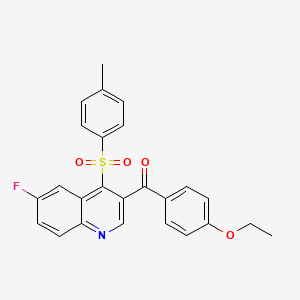

5-Bromo-4,7-difluoro-1,3-benzodioxole is a chemical compound used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid and serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .

Synthesis Analysis

This compound is widely used as an intermediate in the synthesis of various drugs, including antipsychotics, antidepressants, and anti-inflammatory drugs . It is also used in the synthesis of agrochemicals and other fine chemicals .Molecular Structure Analysis

The molecular formula of 5-Bromo-4,7-difluoro-1,3-benzodioxole is C7H3BrF2O2 . Its molecular weight is 237.00 . The SMILES string representation of this compound is FC1(F)Oc2ccc(Br)cc2O1 .Chemical Reactions Analysis

As a precursor in organic synthesis, 5-Bromo-4,7-difluoro-1,3-benzodioxole is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . It serves as an intermediate in the synthesis of active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .Physical And Chemical Properties Analysis

The physical form of 5-Bromo-4,7-difluoro-1,3-benzodioxole is solid . The compound has a molecular weight of 237.00 .Applications De Recherche Scientifique

Heavy-Halogen Migrations in Synthetic Chemistry

Gorecka, Leroux, and Schlosser (2004) explored the bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives. This work demonstrates the compound's role in structural elaboration through deprotonation-triggered heavy-halogen migrations, offering a pathway to synthesize iodinated or carboxylated derivatives with potential in synthetic and medicinal chemistry applications (Gorecka, Leroux, & Schlosser, 2004).

Atropisomeric Bisphosphines Synthesis

Leroux, Gorecka, and Schlosser (2004) also reported the synthesis of atropisomeric bisphosphines from 2,2-difluoro-1,3-benzodioxole and its 5-bromo derivative. These compounds exhibit potential as ligands for enantioselective catalysts, demonstrating the compound's utility in catalysis and asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).

Development of Novel Bromo- and Arylazo-Substituted Compounds

Li, Sun, and Gao (2012) synthesized novel bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing the 1,3-benzodioxole system. Their work contributes to the development of new molecules with potential applications in materials science and pharmacology (Li, Sun, & Gao, 2012).

Anticancer and Antibacterial Agents Synthesis

Gupta et al. (2016) conducted eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives, including compounds related to 5-Bromo-4,7-difluoro-1,3-benzodioxole, as anticancer, DNA binding, and antibacterial agents. This highlights its role in the development of new therapeutic agents with enhanced activity and fewer side effects (Gupta et al., 2016).

Safety and Hazards

Orientations Futures

While the specific future directions for this compound are not mentioned in the available resources, its use as a precursor in organic synthesis and as an intermediate in the production of active pharmaceutical ingredients, agrochemicals, and dyestuffs suggests potential for continued use and study in these fields .

Propriétés

IUPAC Name |

5-bromo-4,7-difluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENVGLUTKSAJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,7-difluoro-1,3-benzodioxole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)

![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)